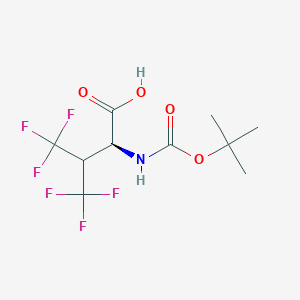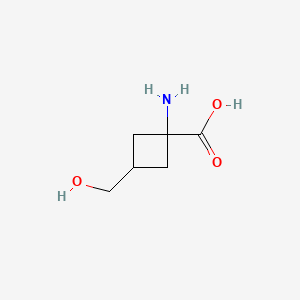
1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid
Descripción general
Descripción
1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C6H11NO3 and a molecular weight of 145.16 . It is a white to yellow solid and is used in various scientific research applications.
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11NO3/c7-6(5(9)10)1-4(2-6)3-8/h4,8H,1-3,7H2,(H,9,10) . This indicates that the compound has a cyclobutane ring with an amino group and a carboxylic acid group attached to the same carbon atom, and a hydroxymethyl group attached to a different carbon atom in the ring.Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 145.16 . The compound should be stored at room temperature .Aplicaciones Científicas De Investigación
Cyclobutane-Containing Alkaloids
The cyclobutane moiety found in this compound is a key feature of various natural products. For instance, some alkaloids incorporate cyclobutane rings, leading to intriguing biological activities. Researchers investigate the role of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid derivatives in the biosynthesis of these alkaloids .
Photochemical Reactions and Photocatalysis
The hydroxymethyl group in this compound makes it an interesting candidate for photochemical reactions. Researchers explore its behavior under UV light, studying its reactivity and potential applications in photocatalysis. The cyclobutane ring may undergo [2 + 2] cyclodimerization, leading to dimeric products with unique properties .
Enzyme Inhibition Studies
Researchers explore the inhibitory effects of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid derivatives on specific enzymes. By understanding their interactions with enzyme active sites, they gain insights into potential therapeutic applications. For example, inhibition of specific proteases or kinases could lead to novel drug targets.
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .
Mode of Action
Like other amino acids, it may interact with various enzymes and receptors in the body .
Pharmacokinetics
Its metabolism and excretion patterns remain to be determined .
Result of Action
The molecular and cellular effects of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid’s action are currently unknown. More research is needed to understand the specific effects of this compound at the molecular and cellular levels .
Propiedades
IUPAC Name |
1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c7-6(5(9)10)1-4(2-6)3-8/h4,8H,1-3,7H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCBHRLIPUAWTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-{[(4-Ethoxyphenyl)amino]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B3081161.png)
![Ethyl 3-[(5-chloro-2-hydroxybenzyl)amino]benzoate](/img/structure/B3081169.png)
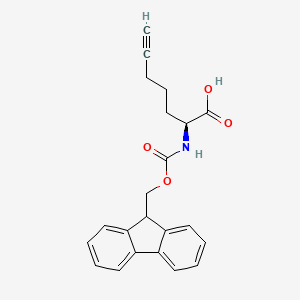
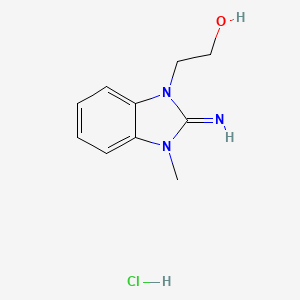
![Dichloro[(R)-bis(diphenylphosphino)-1,1-binaphthyl][2-(diphenylphosphino)ethylamine]ruthenium(II)](/img/structure/B3081192.png)
![1-{[2-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B3081198.png)
![1-{[(3-Methylphenyl)amino]carbonyl}proline](/img/structure/B3081200.png)
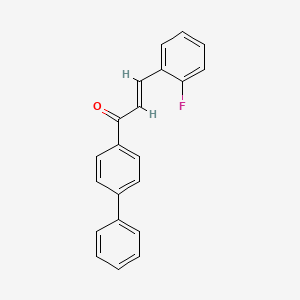
![Methyl 9-methyl-11-oxo-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4(15),5,7-tetraene-13-carboxylate](/img/structure/B3081224.png)


